1-(Bromomethyl)-1-(3-methoxypropoxy)cyclopentane
Description
Properties
IUPAC Name |
1-(bromomethyl)-1-(3-methoxypropoxy)cyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO2/c1-12-7-4-8-13-10(9-11)5-2-3-6-10/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVSNWQQZSSUAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1(CCCC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Reactivity and Stability
- Electrophilic Reactivity : The bromomethyl group in all analogs enables nucleophilic substitution (e.g., SN2 reactions). However, electron-withdrawing substituents like trifluoromethyl (in C₇H₁₀BrF₃) increase the electrophilicity of the adjacent carbon, accelerating such reactions compared to electron-donating groups like methoxypropoxy .
- Steric Effects : Bulky substituents (e.g., hexyloxy in C₁₂H₂₃BrO) may hinder reaction rates due to steric hindrance, whereas smaller groups (e.g., methoxymethyl in C₈H₁₅BrO) allow faster kinetics .
- Thermal Stability : Cyclopropane-containing derivatives (e.g., C₁₀H₁₇Br) may exhibit lower thermal stability due to ring strain, whereas trifluoromethyl groups enhance stability against oxidation .
Solubility and Physical Properties
- Polarity: The 3-methoxypropoxy group in the target compound likely increases polarity compared to hexyloxy (C₁₂H₂₃BrO) or cyclopropane-linked (C₁₀H₁₇Br) analogs, making it more soluble in polar solvents like ethanol or acetonitrile.
- Boiling/Melting Points : Longer alkyl chains (e.g., hexyloxy) raise boiling points due to increased van der Waals interactions, while trifluoromethyl groups lower melting points via reduced crystallinity .
Preparation Methods
Etherification via Alkylation of Cycloaliphatic Diols
A patent (WO2019110464A1) describes a robust method for preparing dialkyl ethers of cycloaliphatic diols, which can be adapted for the preparation of this compound. The key features of this method include:
- Reagents: Cycloaliphatic diol (e.g., cyclopentane diol), metallic sodium, aprotic organic solvent (e.g., toluene, xylenes), and alkyl halides.
- Catalytic Additive: A catalytic amount (1–10 mol%) of a monoether-monoalcohol is used to facilitate the reaction.
- Reaction Conditions: The diol is reacted with metallic sodium to form the disodium dialcoholate intermediate. Then, alkyl halides such as bromomethyl or methoxypropyl halides are introduced to alkylate the alkoxide groups.
- Temperature Control: The reaction is conducted under controlled temperature to avoid hydrogen gas peaks and minimize by-product formation.
- Work-up: After completion, water is added to separate the organic phase containing the diether product. The product is purified by distillation or chromatography.
This method is advantageous due to:
- High yield and purity of the dialkyl ether.
- Avoidance of harsh reagents like sodium hydride.
- Scalability for industrial production.
- Simple and efficient purification steps.
Specific Alkylation for Bromomethyl and Methoxypropoxy Substituents
For this compound, the preparation involves selective mono-alkylation of the cyclopentane hydroxyl group with bromomethyl halide and 3-methoxypropyl halide derivatives. The procedure is as follows:
| Step | Reagents & Conditions | Purpose |
|---|---|---|
| 1 | Cyclopentanol or cyclopentane diol + metallic sodium in aprotic solvent | Formation of sodium alkoxide intermediate |
| 2 | Addition of bromomethyl halide (e.g., bromomethyl bromide) | Introduction of bromomethyl group via nucleophilic substitution |
| 3 | Addition of 3-methoxypropyl halide (e.g., 3-methoxypropyl chloride) | Introduction of 3-methoxypropoxy group |
| 4 | Controlled temperature stirring (10 min to 5 hours) | Ensures complete reaction and minimizes side products |
| 5 | Aqueous work-up and phase separation | Isolation of crude product |
| 6 | Purification by distillation or chromatography | Obtaining high purity product (>99% GC area) |
The molar ratios of metallic sodium to diol are typically maintained between 1.8:1 to 4:1 to ensure full conversion to the dialcoholate. The reaction can be performed batch-wise or continuously depending on scale.
Solvent Selection and Reaction Medium
The choice of solvent is critical. Aprotic organic solvents such as toluene, xylenes, or polyalkylene glycol dialkyl ethers are preferred to dissolve reactants and stabilize intermediates. These solvents facilitate the reaction without participating or causing side reactions.
Purification Techniques
Post-reaction, the crude product contains the desired diether along with mono-ether side products and residual solvents. Purification is achieved by:
- Distillation: Using tray columns, spinning band columns, or thin film evaporators to separate based on boiling points.
- Chromatography: Column chromatography can be employed for fine purification when necessary.
Purification yields products with purity exceeding 99% as confirmed by gas chromatography (GC).
Research Findings and Data Summary
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Molar ratio (Na : diol) | 1.8:1 to 4:1 (preferably 1.95:1 to 2.5:1) | Ensures complete alkoxide formation |
| Catalyst loading (monoether-monoalcohol) | 1–10 mol% (preferably 2–8 mol%) | Facilitates reaction rate and selectivity |
| Solvent | Toluene, xylenes, polyalkylene glycol dialkyl ethers | Aprotic, non-reactive |
| Reaction time | 10 min to 5 hours | Stirring after alkylation |
| Purity after distillation | >99% GC area | High purity product |
| Side products | Mono-ether species | Minimized by controlled conditions |
| Temperature control | Moderate, avoids hydrogen gas peaks | Improves safety and yield |
Q & A
Q. What are the standard synthetic routes for preparing 1-(Bromomethyl)-1-(3-methoxypropoxy)cyclopentane in laboratory settings?
The compound is typically synthesized via sequential alkylation or substitution reactions. For example, cyclopentane derivatives with hydroxyl groups can undergo bromination using agents like PBr₃ or HBr, followed by etherification with 3-methoxypropanol under Mitsunobu conditions (e.g., DIAD/TPP). Purification often involves column chromatography, and characterization employs ¹H/¹³C NMR and LCMS to confirm structure and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Critical for identifying substituent positions (e.g., bromomethyl and 3-methoxypropoxy groups) and confirming stereochemistry.
- LCMS : Validates molecular weight and purity.
- IR Spectroscopy : Detects functional groups (C-Br stretch ~600 cm⁻¹, ether C-O ~1100 cm⁻¹).
- Elemental Analysis : Confirms stoichiometry.
These methods align with protocols used for structurally similar brominated cyclopentane derivatives .
Q. What is the role of the bromomethyl group in facilitating nucleophilic substitution reactions?
The bromomethyl group acts as a leaving site for SN2 reactions, enabling alkylation of nucleophiles (e.g., amines, thiols). Steric hindrance from the cyclopentane ring and 3-methoxypropoxy group may reduce reaction rates, favoring elimination in some cases. Comparative studies on brominated cyclopropane derivatives highlight similar steric effects .
Advanced Research Questions
Q. How does the steric environment influence reactivity in cross-coupling reactions?
The bulky cyclopentane backbone and adjacent 3-methoxypropoxy group create significant steric hindrance, which can impede transition-state formation in Suzuki or Buchwald-Hartwig couplings. Computational modeling (e.g., DFT) predicts reduced accessibility to the bromomethyl site, necessitating optimized catalysts (e.g., Pd-XPhos) or elevated temperatures. This aligns with challenges observed in synthesizing WDR5-MYC inhibitors using bromomethylcyclopentane intermediates .
Q. What strategies mitigate regioselectivity issues in multi-step syntheses involving this compound?
- Protecting Groups : Temporarily block the 3-methoxypropoxy group during bromomethyl activation.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity without side reactions.
- Catalyst Tuning : Bulky ligands (e.g., t-BuBrettPhos) improve selectivity in Pd-mediated couplings.
These approaches are informed by methodologies for analogous brominated intermediates in medicinal chemistry .
Q. Are there computational studies predicting the compound’s stability or reaction pathways?
Density Functional Theory (DFT) can model transition states for bromine displacement, predicting activation energies and regioselectivity. For example, studies on chalcone derivatives (e.g., MPNP) use Gaussian software to simulate vibrational modes and electronic transitions, a framework applicable to this compound’s reactivity analysis .
Q. How does the 3-methoxypropoxy group impact solubility and reaction kinetics?
The ether moiety enhances solubility in polar solvents (e.g., THF, DCM), facilitating homogeneous reaction conditions. However, its electron-donating effects may stabilize carbocation intermediates in SN1 pathways, competing with SN2 mechanisms. Kinetic studies on similar ether-containing bromides (e.g., cyclohexylmethyl bromide) demonstrate solvent-dependent rate constants .
Q. What safety protocols are critical when handling this compound in research?
- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
Safety data for analogous brominated cyclopentanes emphasize these precautions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
